3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. This compound features a bromine atom and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities. The specific structure of 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one allows it to interact with various biological targets, making it of interest in medicinal chemistry and drug development.
This compound is classified as a pyrrolidinone, specifically a substituted pyrrolidinone due to the presence of both bromine and fluorine substituents on the aromatic ring. It is also categorized under heterocyclic compounds due to its cyclic structure containing nitrogen.
The synthesis of 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one can be achieved through several methods, including:
The synthetic routes typically involve careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, reactions are often carried out under mild conditions to minimize side reactions and maximize yield.
The molecular structure of 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one consists of:
The chemical formula for this compound is , with a molecular weight of approximately 274.11 g/mol.
Key spectral data include:
3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of both the bromine and fluorine substituents, which can stabilize certain intermediates during reactions.
The mechanism by which 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one exerts its biological effects is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications in substituent groups significantly affect their pharmacological profiles, indicating that further research is necessary to clarify its mechanism of action.
Relevant analyses indicate that variations in substituent groups can alter physical properties such as solubility and melting point.
3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one has potential applications in:
The ongoing research into this compound highlights its versatility and potential impact across various scientific domains.
Pyrrolidin-2-one, also known as 2-pyrrolidone, represents a fundamental five-membered γ-lactam scaffold in heterocyclic chemistry with profound significance in medicinal research. This saturated nitrogen-containing heterocycle serves as a versatile pharmacophore due to its structural rigidity, hydrogen-bonding capacity, and metabolic stability. The core structure occurs naturally in endogenous metabolites like pyrrolidone carboxylic acid and serves as the foundation for synthetic neuroactive agents such as piracetam [3] [7]. Within drug discovery, the pyrrolidinone ring system provides an exceptional platform for structural elaboration, enabling precise modulation of physicochemical properties and target binding interactions. Its polar lactam moiety facilitates solubility and biomolecular recognition, while the aliphatic ring allows for strategic substitution to optimize pharmacokinetic profiles. The unsubstituted pyrrolidin-2-one is commercially produced through the vapor-phase reaction of γ-butyrolactone with ammonia over magnesium silicate catalysts, establishing an industrially scalable synthetic pathway that supports derivative development [7].
Halogenation of the pyrrolidinone scaffold constitutes a powerful molecular design strategy to enhance bioactivity through electronic, steric, and hydrophobic effects. Systematic introduction of halogens—particularly bromine and fluorine—at specific ring positions profoundly influences the compound's binding affinity, metabolic stability, and membrane permeability. The strategic placement of bromine at the C3 position creates a versatile electrophilic site for nucleophilic displacement reactions, facilitating further derivatization in structure-activity relationship studies. Simultaneously, the electron-withdrawing nature of bromine inductively polarizes the adjacent carbonyl group, potentially strengthening hydrogen-bond acceptor capacity. Fluorine substitution, particularly within aromatic ring systems attached to the lactam nitrogen, imparts exceptional electronic effects including enhanced dipole moments and improved bioavailability through passive diffusion mechanisms [4].
Table 1: Key Molecular Properties of 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₉BrFNO | Defines elemental composition and molecular weight (258.09 g/mol) |
Canonical SMILES | O=C1C(Br)CCN1C1=CC=C(F)C=C1 | Specifies atomic connectivity and stereochemistry |
Topological Polar Surface Area | 20.31 Ų | Predicts membrane permeability (values <90 Ų favor absorption) |
Partition Coefficient (LogP) | 2.3259 | Indicates lipophilicity (optimal range 1-3 for oral bioavailability) |
Hydrogen Bond Acceptors | 1 | Determines solvation and target interaction potential |
Hydrogen Bond Donors | 0 | Influences solubility and transport properties |
Rotatable Bonds | 1 | Correlates with molecular flexibility and entropy upon binding |
The molecular architecture of 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one exemplifies rational halogen integration. The bromine atom at C3 occupies a sterically congested position adjacent to the carbonyl, creating a stereoelectronic environment conducive to covalent or non-covalent interactions with biological targets. Quantum mechanical analyses reveal that the C-Br bond dipole significantly alters electron density distribution across the lactam ring, enhancing the compound's dipole moment and facilitating stronger electrostatic recognition by protein targets. Furthermore, the substantial van der Waals radius of bromine (1.85 Å) provides optimal hydrophobic filling of binding pocket subcavities that smaller halogens cannot effectively occupy [1] [5] [6].
The 4-fluorophenyl moiety attached to the lactam nitrogen confers multifaceted advantages for biological activity. Fluorine's strong electronegativity induces a pronounced electron-deficient character in the phenyl ring, creating a complementary π-system for interactions with electron-rich biological targets. This modification simultaneously enhances metabolic stability by impeding oxidative degradation pathways mediated by cytochrome P450 enzymes, particularly ortho-hydroxylation. Computational studies demonstrate that the fluorine atom engages in highly directional halogen bonds (XBs) with carbonyl oxygen atoms in protein backbones (C=O···F) and carbon atoms (C···F), with interaction energies ranging from -3 to -5 kcal/mol. These interactions significantly improve binding specificity and affinity, contributing to the observation that halogenated natural product derivatives exhibit ≥2-fold enhanced bioactivity in over 50% of documented cases [4].
Concurrently, the C3-bromine substituent operates through distinct but complementary mechanisms. Bromine serves as an exceptional halogen bond donor due to its lower electronegativity and larger electron cloud polarizability compared to fluorine. This property enables the formation of strong XBs (C-Br···O=C, C-Br···N) with bond strengths 30-50% greater than analogous chlorine interactions. Bromine's polarizability allows adaptive binding to diverse protein environments, explaining its prevalence in kinase inhibitors and enzymatic antagonists where conformational flexibility impacts efficacy. The bromine atom also creates a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling efficient generation of structurally diverse analogs for structure-activity relationship exploration without compromising the core scaffold [1] [3] [6].
Table 2: Bioactivity Enhancement Mechanisms of Halogen Substituents in Pyrrolidinone Derivatives
Bioactivity Mechanism | Fluorophenyl Contribution | Bromine Contribution |
---|---|---|
Target Binding Affinity | Halogen bonding (C-F···O/N); Anion-π interactions; Enhanced dipole moment | Strong halogen bonding (C-Br···O/N); Hydrophobic pocket occupation |
Electronic Effects | σ-induction (-I effect) strengthens lactam carbonyl polarization; Resonance (+R) stabilizes conjugated systems | σ-induction polarizes lactam carbonyl; Hyperconjugation modulates ring conformation |
Stereochemical Influence | Planar ring orientation enforced by resonance; Orthogonal positioning to lactam plane | Axial/equatorial preference influences ring puckering and presentation to targets |
Metabolic Stability | Blocks para-oxidation; Retards oxidative N-dealkylation | Slows oxidative metabolism; May redirect metabolic pathways |
Representative Potency Enhancement | ATX inhibitors with fluorinated aryl groups show IC₅₀ values down to nanomolar range [3] | Brominated pyrrolidinone-based MDM2 inhibitors achieve IC₅₀ = 9.5 nM [3] |
The synergistic interplay between these halogen substituents manifests distinctly in enzyme inhibition profiles. For autotaxin (ATX) inhibitors—a therapeutic target in oncology and fibrosis—pyrrolidinone derivatives featuring fluorinated aryl groups and halogenated lactam rings demonstrate extraordinary potency improvements. Compound optimization studies reveal that strategic placement of both fluorine and bromine enables simultaneous engagement with hydrophobic pocket residues and catalytic site nucleophiles, yielding analogs with IC₅₀ values reaching the low nanomolar range (e.g., 0.0035 μM). Quantum mechanics/molecular mechanics (QM/MM) calculations confirm that the fluorophenyl group anchors the molecule through T-shaped π-π stacking with tyrosine residues, while the bromine atom forms halogen bonds with backbone carbonyls near the catalytic zinc ion, collectively improving binding free energy by 2-3 kcal/mol relative to non-halogenated analogs [3] [4].
The development of 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 1100756-25-9) emerged from systematic exploration of halogenated lactams during the early 2010s, coinciding with heightened recognition of halogen bonding in rational drug design. Prior synthetic efforts focused predominantly on N-unsubstituted or alkyl-substituted pyrrolidinones, but clinical challenges—particularly insufficient target selectivity and metabolic instability—prompted investigation into aryl-halogenated variants. The compound represents an evolution from first-generation pyrrolidinone-based autotaxin inhibitors where unsubstituted lactams exhibited suboptimal pharmacokinetic profiles. Medicinal chemists leveraged the established bioisosteric relationship between phenyl and fluorophenyl groups while incorporating bromine to exploit emerging understanding of halogen bonding pharmacophores [3].
Synthetic accessibility facilitated its adoption in discovery pipelines. The compound is commercially available through specialized chemical suppliers (e.g., Enamine, ChemScene) with documented purity ≥95%, enabling rapid incorporation into screening libraries [5] [6] [9]. Its preparation typically involves bromination of 1-(4-fluorophenyl)pyrrolidin-2-one using electrophilic bromine sources under controlled conditions, followed by purification via crystallization or chromatography. This straightforward synthesis supports structure-activity relationship studies around the pyrrolidinone core, particularly for generating C3-functionalized analogs via palladium-catalyzed cross-coupling. The molecular weight (258.09 g/mol) and physicochemical properties (LogP = 2.3259) situate it favorably within "drug-like" chemical space, aligning with Lipinski's and Veber's rules for oral bioavailability [1] [6].
The compound's primary research utility resides in its dual functionality: serving as a bioactive scaffold for neurological targets (exploiting pyrrolidinone's nootropic heritage) and as a synthetic intermediate for complex anticancer agents. Its emergence coincides with broader medicinal chemistry trends recognizing privileged structures—molecular frameworks with inherent affinity for diverse biological targets. Contemporary studies position it within innovative inhibitor classes targeting protein-protein interactions, exemplified by pyrrolidinone-based MDM2-p53 antagonists where bromine substitution proved critical for achieving nanomolar potency (IC₅₀ = 9.5 nM). The ongoing investigation into halogen-specific interactions with biological targets ensures this compound remains a strategic template for developing therapeutics in oncology, central nervous system disorders, and enzymatic dysregulation [3] [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1